Array ( [bid] => 1437029 )
2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a synthetic organic compound characterized by a thiazole ring structure, an amine group, and two phenolic substituents. Its molecular formula is C₁₅H₁₁BrF₂N₂OS, with a molecular weight of approximately 385.2 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the presence of the thiazole moiety, which is often associated with various biological activities .
Preliminary studies suggest that 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide exhibits significant biological activity. The thiazole ring is known for its pharmacological properties, including:
The synthesis of 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide typically involves multi-step synthetic routes:
The compound has potential applications in various fields:
Interaction studies involving 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:
These interactions help elucidate the compound's mechanism of action and inform further drug design efforts .
Several compounds share structural similarities with 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole | Similar thiazole structure | Different fluorine substitution pattern |
| 4-(2-Hydroxyphenyl)-1,3-thiazol-2(3H)-one | Lacks amino group | Exhibits different biological activity |
| 5-Fluoro-2-(phenylamino)-1,3-thiazole | Contains a phenyl group instead of difluorophenyl | Different substitution leads to varied properties |
The uniqueness of 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide lies in its specific combination of fluorine atoms and hydroxyl groups on the phenolic rings, contributing to its distinctive biological activities and potential therapeutic applications .